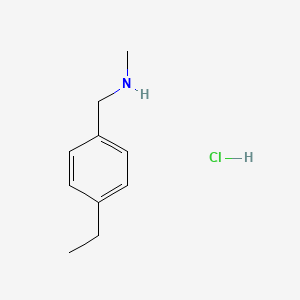

(4-Ethylbenzyl)methylamine hydrochloride

Description

Contextualization within Modern Organic Synthesis and Amine Chemistry

Alkylamines and their derivatives are fundamental building blocks in the vast landscape of modern organic chemistry. byjus.com Amines, characterized by a nitrogen atom bonded to alkyl or aryl groups, are prevalent in a multitude of biologically active compounds, including amino acids, hormones, and vitamins. byjus.com Their significance extends to numerous industrial applications, where they serve as key precursors in the manufacturing of agrochemicals, dyes, surfactants, and pharmaceuticals. byjus.com

Within this broad class, benzylamine (B48309) derivatives hold a place of particular importance. ontosight.aiontosight.ai These compounds, featuring a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH2 group) connected to a nitrogen atom, serve as versatile intermediates in organic synthesis. wikipedia.org The benzylamine scaffold is a common structural motif in many pharmaceutical agents, and its derivatives have been explored for a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. ontosight.aiontosight.ai The development of efficient synthetic methods for creating diverse alkylamines and benzylamines remains a central focus of chemical research, with techniques like reductive amination and C-N cross-coupling being popular strategies. rsc.orgacs.org

Significance of Hydrochloride Salt Formation in Chemical Processing

In chemical and pharmaceutical development, basic compounds like alkylamines are frequently converted into their salt forms, with hydrochloride salts being overwhelmingly dominant for active pharmaceutical ingredients (APIs). europeanpharmaceuticalreview.com This practice is not arbitrary but is rooted in the significant advantages hydrochloride salt formation offers in chemical processing and formulation. nih.gov

The primary reasons for converting an amine to its hydrochloride salt include:

Enhanced Stability : The protonation of the amine group to form a stable ammonium (B1175870) ion significantly reduces the molecule's susceptibility to oxidative degradation. pharmainfonepal.com This is crucial for maintaining the chemical integrity of the compound during long-term storage and processing. pharmainfonepal.comrjpdft.com

Improved Solubility : Hydrochloride salts are typically ionic compounds that exhibit greater water solubility compared to their corresponding free base forms. pharmainfonepal.com This enhanced solubility is critical for facilitating dissolution in aqueous environments, which can lead to improved bioavailability for pharmaceutical compounds. europeanpharmaceuticalreview.compharmainfonepal.com

Favorable Physical Properties : Free bases, particularly amines, can exist as oils or low-melting-point solids that are difficult to handle and purify. nih.govpharmainfonepal.com Conversion to a crystalline hydrochloride salt generally results in a stable, solid powder with better handling properties, which is essential for manufacturing processes like weighing, blending, and tablet formation. pharmainfonepal.com

Purification and Crystallinity : Salt formation often improves the crystallinity of a compound. A crystalline solid is generally easier to purify through recrystallization compared to an amorphous form, leading to a higher-purity final product. pharmainfonepal.com

The reaction involves treating the basic amine with hydrochloric acid, resulting in a proton transfer to form the ammonium chloride salt. wikipedia.org This straightforward and cost-effective process is a cornerstone of pharmaceutical technology, enabling the consistent and reliable production of stable drug substances. pharmainfonepal.comrjpdft.com

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(4-ethylphenyl)-N-methylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-3-9-4-6-10(7-5-9)8-11-2;/h4-7,11H,3,8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIZGIWUIXODSBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CNC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 4 Ethylbenzyl Methylamine Hydrochloride

Precursor Synthesis Strategies for the 4-Ethylbenzyl Moiety

The formation of the 4-ethylbenzyl component is a critical first step. This typically involves electrophilic substitution reactions on ethylbenzene (B125841) to introduce a functional group at the para position, which can then be converted to the desired benzylamine (B48309) derivative.

Synthesis of 4-Ethylbenzyl Halides (e.g., 4-Ethylbenzyl Chloride) from Ethylbenzene

A common and direct method for preparing the 4-ethylbenzyl moiety is through the chloromethylation of ethylbenzene. This reaction introduces a chloromethyl group (-CH2Cl) onto the benzene (B151609) ring, primarily at the para position due to the directing effect of the ethyl group.

One approach involves the reaction of ethylbenzene with a source of formaldehyde (B43269), such as paraformaldehyde or dimethoxymethane, in the presence of a chlorinating agent and a Lewis acid catalyst. patsnap.comlookchem.com For instance, the use of chlorosulfonic acid and a catalyst like tris(pentafluorophenyl)borane (B72294) in dichloromethane (B109758) can facilitate this transformation. patsnap.com The reaction is typically carried out at low temperatures to control selectivity and minimize the formation of the ortho isomer. patsnap.com

Another established method is the reaction of ethylbenzene with formaldehyde and hydrogen chloride, often in the presence of a catalyst like zinc chloride. google.comgoogle.com This process generates the crude ethylbenzyl chloride, which is then purified. google.comgoogle.com The reaction conditions, such as temperature and pressure, can be optimized to improve the yield and selectivity for the desired 4-ethylbenzyl chloride isomer. google.comgoogle.com

| Reactants | Reagents/Catalysts | Solvent | Temperature | Yield | Reference |

| Ethylbenzene, Dimethoxymethane | Chlorosulfonic acid, Zinc(II) iodide | Dichloromethane | -10 °C to 10 °C | 87.0% | lookchem.com |

| Ethylbenzene, Formaldehyde diethyl acetal | Chlorosulfonic acid, Tris(pentafluorophenyl)borate | Dichloromethane | -5 °C to 0 °C | 85.7% | patsnap.comlookchem.com |

| Ethylbenzene, Formaldehyde, Hydrochloric acid | Zinc chloride | Enamel reaction tank | 55-95 °C | Not Specified | google.comgoogle.com |

Advanced Routes to Substituted Benzyl (B1604629) Precursors

Beyond the direct halogenation of ethylbenzene, more advanced synthetic strategies can be employed to generate substituted benzyl precursors. These methods offer greater flexibility in introducing a variety of functional groups. For example, benzyl-substituted naphthalenes can be synthesized from benzylidene tetralones through a multi-step process involving aldol (B89426) chemistry. nih.gov While not directly applicable to (4-Ethylbenzyl)methylamine, this illustrates the broader strategies for creating complex benzyl structures.

Another advanced approach involves the cross-coupling of benzylic sulfonylhydrazones with alkyl boronic acids, a transition-metal-free reaction that provides a versatile method for forming carbon-carbon bonds at the benzylic position. organic-chemistry.org Furthermore, the reaction of phosphinic acid thioesters with benzyl Grignard reagents can lead to the formation of benzyl sulfides, demonstrating novel bond-forming strategies at the benzylic carbon. rsc.orgresearchgate.net These methods, while more complex, highlight the diverse synthetic toolkit available for constructing substituted benzyl moieties.

Introduction of the Methylamine (B109427) Functionality

Once the 4-ethylbenzyl precursor, typically 4-ethylbenzyl chloride, is synthesized, the next crucial step is the introduction of the methylamine group. This can be accomplished through several key synthetic transformations, primarily N-alkylation and reductive amination.

N-Alkylation Approaches

N-alkylation is a direct method for forming the carbon-nitrogen bond required in (4-Ethylbenzyl)methylamine.

The most straightforward N-alkylation approach is the reaction of a 4-ethylbenzyl halide, such as 4-ethylbenzyl chloride, with methylamine. wikipedia.org This is a nucleophilic aliphatic substitution reaction where the nitrogen atom of methylamine attacks the electrophilic benzylic carbon of the 4-ethylbenzyl halide, displacing the halide ion. wikipedia.org

This reaction is often complicated by the potential for over-alkylation, where the product, (4-ethylbenzyl)methylamine, can react further with the starting halide to form a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. masterorganicchemistry.com To control this, reaction conditions such as the stoichiometry of the reactants must be carefully managed. Using an excess of methylamine can favor the formation of the desired secondary amine. masterorganicchemistry.com The reaction can be carried out in various solvents, and the choice of solvent can influence the reaction rate and selectivity.

Reductive Amination Strategies

Reductive amination provides an alternative and often more controlled method for the synthesis of (4-Ethylbenzyl)methylamine. This two-step, one-pot process involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced to the corresponding amine. masterorganicchemistry.com

In the context of synthesizing (4-Ethylbenzyl)methylamine, this would involve the reaction of 4-ethylbenzaldehyde (B1584596) with methylamine. The initial reaction forms an intermediate imine, which is then reduced in situ. youtube.commdma.ch A variety of reducing agents can be employed for this transformation. Sodium borohydride (B1222165) (NaBH4) is a common choice, though it can also reduce the starting aldehyde. masterorganicchemistry.com More selective reducing agents, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), are often preferred as they selectively reduce the iminium ion in the presence of the aldehyde. masterorganicchemistry.comorganic-chemistry.org

The reaction is typically carried out in a protic solvent like methanol (B129727), and a catalytic amount of acid, such as acetic acid, can be added to facilitate imine formation. youtube.com Reductive amination is a versatile method that generally avoids the issue of over-alkylation, making it a highly effective strategy for producing secondary amines like (4-Ethylbenzyl)methylamine. masterorganicchemistry.com

| Starting Carbonyl | Amine | Reducing Agent | Solvent | Key Features | Reference |

| Aldehyde/Ketone | Primary/Secondary Amine | Sodium triacetoxyborohydride | 1,2-Dichloroethane (B1671644) | Mild, selective, tolerates acid-sensitive groups | organic-chemistry.org |

| Aldehyde/Ketone | Primary Amine | Ti(i-PrO)4 / NaBH4 | Not Specified | Selective for mono-N-alkylation | organic-chemistry.org |

| Aldehyde/Ketone | Aliphatic/Aromatic Amine | Ammonia (B1221849) borane (B79455) | Solvent-free | Promoted by trimethyl borate (B1201080) | organic-chemistry.org |

| Carbonyl Compound | Aromatic Amine | Polymethylhydrosiloxane | Methanol | Catalyzed by stannous chloride | organic-chemistry.org |

Nucleophilic Substitution Reactions in Benzylamine Scaffold Construction

The construction of the benzylamine scaffold can also be achieved through nucleophilic substitution reactions. This approach typically involves the reaction of a benzyl halide with an amine. khanacademy.org For the synthesis of (4-Ethylbenzyl)methylamine, this would involve the reaction of 4-ethylbenzyl chloride with methylamine.

This reaction proceeds via an SN2 mechanism, where the nitrogen atom of methylamine acts as a nucleophile and displaces the chloride leaving group from the benzylic carbon of 4-ethylbenzyl chloride. libretexts.org The reaction is typically carried out in a suitable solvent, and a base may be added to neutralize the hydrogen chloride that is formed as a byproduct. libretexts.org An excess of the amine starting material can also serve this purpose. libretexts.org

A significant drawback of this method is the potential for over-alkylation. libretexts.org The newly formed secondary amine, (4-Ethylbenzyl)methylamine, is also a nucleophile and can react with another molecule of 4-ethylbenzyl chloride to form a tertiary amine. To minimize this, a large excess of the primary amine (methylamine) is often used. libretexts.org

Hydrochloride Salt Formation and Advanced Purification Techniques

The final step in the synthesis of (4-Ethylbenzyl)methylamine hydrochloride is the formation of the salt. This is a straightforward acid-base reaction where the basic amine reacts with hydrochloric acid. youtube.comspectroscopyonline.com The lone pair of electrons on the nitrogen atom of the amine accepts a proton from the hydrochloric acid, forming an ammonium salt. spectroscopyonline.com This reaction is typically vigorous with strong mineral acids like HCl. britannica.com

The hydrochloride salt is often a crystalline solid and is generally more stable and water-soluble than the free base amine. spectroscopyonline.comoxfordreference.com This property is often utilized in the purification of amines. youtube.com The formation of the hydrochloride salt can aid in the isolation and purification of the amine compound. youtube.com

For purification, the crude (4-Ethylbenzyl)methylamine can be dissolved in a suitable organic solvent, and then a solution of hydrogen chloride in an organic solvent (like diethyl ether or isopropanol) or gaseous hydrogen chloride is added. echemi.com This will cause the hydrochloride salt to precipitate out of the solution, leaving impurities behind. The precipitated salt can then be collected by filtration and washed with a cold solvent to remove any remaining impurities.

Advanced purification techniques for amine hydrochlorides can include recrystallization from a suitable solvent or solvent mixture to obtain a highly pure product. google.com In cases where inorganic salts are present as impurities, techniques such as extraction or chromatography may be employed prior to or after salt formation. echemi.com For instance, the free base can be extracted into an organic solvent, washed to remove water-soluble impurities, and then converted to the hydrochloride salt. echemi.com

Reaction Kinetics and Mechanism Elucidation in (4-Ethylbenzyl)methylamine Synthesis

Understanding the reaction kinetics and mechanisms involved in the synthesis of (4-Ethylbenzyl)methylamine is crucial for optimizing reaction conditions and improving yields.

The kinetics of amine formation through reductive amination are complex, as they involve at least two main steps: the formation of the imine and its subsequent reduction. nih.govacs.org The rate-determining step can vary depending on the specific reactants and reaction conditions.

The formation of the imine from an aldehyde and a primary amine is a reversible reaction. nih.gov Kinetic studies have shown that the rate of this reaction is often dependent on the pH of the reaction medium. nih.gov The dehydration of the intermediate carbinolamine to the imine can be catalyzed by acid. acs.org

Theoretical investigations, often employing computational methods like Density Functional Theory (DFT), have provided valuable insights into the mechanisms of amination reactions. rsc.orgresearchgate.net These studies can help to elucidate the transition states and intermediates involved in the reaction pathway.

Theoretical studies on C-H amination reactions have also been conducted, providing fundamental understanding of the bond-breaking and bond-forming steps. acs.org In the context of nucleophilic aromatic substitution for amine synthesis, theoretical models can help to explain the stability of intermediates such as the Meisenheimer complex. youtube.comyoutube.com

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound, like many chemical manufacturing processes, is increasingly scrutinized through the lens of green chemistry. This paradigm shift encourages the development of synthetic routes that are more environmentally benign, efficient, and sustainable. Key areas of focus include the use of safer solvents, maximization of atom economy, reduction of waste, and the application of catalytic methods. The primary route to N-alkylated benzylamines such as (4-Ethylbenzyl)methylamine is reductive amination, a process that is highly amenable to green chemistry innovations.

The choice of solvent is a critical factor in the environmental impact of a chemical synthesis. Historically, reductive amination reactions were often performed in chlorinated solvents like 1,2-dichloroethane (DCE) and dichloromethane (DCM). rsc.orgresearchgate.netacsgcipr.org However, due to their toxicity and environmental persistence, significant research has been dedicated to finding greener alternatives.

Environmentally Benign Solvents: A systematic evaluation of solvents for direct reductive amination using borane-based reductants has identified several more environmentally conservative options. rsc.org Ethyl acetate (B1210297) (EtOAc) was found to be a broadly comparable solvent to DCE for reactions mediated by sodium triacetoxyborohydride (STAB), a common and selective reducing agent. researchgate.netwikipedia.org Other viable alternatives in many cases include dimethyl carbonate, isopropyl alcohol, and 2-MeTHF. researchgate.net For the imine formation step of the reaction, mixtures of ethyl lactate (B86563) and water have also been shown to be effective. researchgate.net

The use of water as a solvent is highly desirable from a green chemistry perspective. organic-chemistry.org Certain catalytic systems, particularly those involving iridium complexes for N-alkylation of amines with alcohols, have demonstrated outstanding yields in water, highlighting its potential as a benign medium for such transformations. organic-chemistry.org

Solvent-Free Methodologies: An even more advanced green approach is the elimination of solvents altogether. Solvent-free, or neat, conditions reduce waste, simplify purification, and can lead to shorter reaction times. One-pot reductive amination of aldehydes and ketones can be achieved under solvent-free conditions using catalysts such as thiamine (B1217682) hydrochloride or trimethyl borate with ammonia borane as the reductant. organic-chemistry.orgresearchgate.net These methods often involve simply mixing the reactants with a catalyst, which can sometimes induce melting, allowing the reaction to proceed in a liquid state without an external solvent.

Interactive Table: Comparison of Solvents for Reductive Amination Select a solvent from the dropdown to see its characteristics.

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. jocpr.com Classical synthetic routes to amines, such as the Gabriel synthesis, often suffer from low atom economy due to the use of stoichiometric reagents that become waste byproducts. rsc.org

C₉H₁₀O + CH₅N + H₂ → C₁₀H₁₅N + H₂O

In this pathway, the only theoretical byproduct is water, leading to a very high atom economy.

An even more advanced and atom-economical strategy is the "borrowing hydrogen" (or "hydrogen auto-transfer") methodology. rsc.org This process allows for the N-alkylation of an amine using an alcohol. For the synthesis of (4-Ethylbenzyl)methylamine, this would involve reacting 4-ethylbenzyl alcohol with methylamine. A metal catalyst temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde, which then reacts with the amine to form an imine. rsc.orgmanchester.ac.uk The stored hydrogen is then used by the same catalyst to reduce the imine to the final amine product, with water being the only byproduct. rsc.org This approach avoids the pre-formation of aldehydes and the need for an external hydrogen source, representing a prime example of green and atom-economic synthesis. rsc.orgmdpi.com

Waste Minimization: Waste is minimized not only by maximizing atom economy but also by reducing the use of auxiliary substances and recycling materials. The E-factor (Environmental factor), which is the mass ratio of waste to desired product, is a useful metric for assessing the environmental impact. rsc.org To minimize the E-factor, strategies such as the recovery and reuse of solvents and catalysts are crucial. rsc.org In some continuous process protocols for amide synthesis, which shares principles with amine synthesis, the entire reaction mixture, including unreacted starting materials, catalyst, and solvent, can be recovered and reused for subsequent cycles, drastically reducing waste generation. rsc.orgresearchgate.net

Interactive Chart: Atom Economy of Different Amine Synthesis Routes Hover over the bars to see the calculated atom economy for each method.

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, under milder conditions, and with greater selectivity, all of which contribute to waste reduction. nih.gov The synthesis of alkylamines is heavily reliant on catalytic methods, particularly for reductive amination and "borrowing hydrogen" reactions.

Catalytic Systems: A wide range of metal catalysts have been developed for amine synthesis.

Noble Metal Catalysts: Palladium (Pd), platinum (Pt), rhodium (Rh), and ruthenium (Ru) are highly effective for hydrogenation and are widely used in reductive amination. researchgate.netgoogle.com Palladium on carbon (Pd/C) is a common, versatile catalyst for reducing imine intermediates with hydrogen gas. wikipedia.orgnih.gov Iridium (Ir) complexes have shown high efficacy for "borrowing hydrogen" reactions. organic-chemistry.orgrsc.org

Earth-Abundant Metal Catalysts: Due to the high cost and limited resources of noble metals, there is a strong drive to develop catalysts based on cheaper, more abundant metals. researchgate.net Nanostructured catalysts based on iron, cobalt, and nickel have emerged as effective and environmentally attractive alternatives. nih.govresearchgate.netresearchgate.net For instance, nanostructured cobalt catalysts have been successfully used for the reductive amination of aldehydes to primary amines and can operate under mild conditions. researchgate.net

Catalyst Reusability: A key advantage of heterogeneous catalysts (where the catalyst is in a different phase from the reactants, e.g., a solid catalyst in a liquid reaction mixture) is the ease of separation from the reaction mixture and subsequent reuse. nih.gov This is critical for both economic viability and waste reduction. Catalysts like Pd/C or nanostructured cobalt and iron particles supported on carbon can be filtered off after the reaction and reused in multiple cycles, often with minimal loss of activity. nih.govresearchgate.net This reusability is a significant green advantage over homogeneous catalysts, which can be difficult to separate from the product. mdpi.com The development of robust, reusable catalysts is a major focus of current research in the sustainable synthesis of amines. researchgate.net

Advanced Analytical and Spectroscopic Characterization Techniques

Mass Spectrometry for Structural Elucidation and Impurity Profiling

Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide substantial structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of (4-Ethylbenzyl)methylamine hydrochloride, the sample would first be vaporized and separated based on its volatility and interaction with the GC column's stationary phase. It is important to note that the analysis of amine hydrochlorides by GC-MS can sometimes be challenging due to their low volatility and potential for thermal degradation. Derivatization or the analysis of the free base may be employed to improve chromatographic performance.

Upon elution from the GC column, the analyte enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its fragmentation pattern are then detected. The fragmentation of (4-Ethylbenzyl)methylamine is predicted to follow established pathways for benzylamines. The primary fragmentation is expected to be the cleavage of the benzylic C-N bond, which is the weakest bond in the vicinity of the aromatic ring. This would lead to the formation of a stable tropylium (B1234903) ion or a substituted tropylium ion.

Predicted Fragmentation Pattern for (4-Ethylbenzyl)methylamine:

| Fragment Ion | Predicted m/z | Postulated Structure/Origin |

| [C₁₀H₁₅N]⁺ | 149 | Molecular Ion (as free base) |

| [C₉H₁₁]⁺ | 119 | Loss of N-methylamine radical from the molecular ion, followed by rearrangement to the ethyltropylium ion (base peak) |

| [C₈H₉]⁺ | 105 | Loss of a methyl group from the ethyltropylium ion |

| [C₇H₇]⁺ | 91 | Tropylium ion, resulting from cleavage of the ethyl group from the ethyltropylium ion |

| [CH₂NHCH₃]⁺ | 44 | Cleavage at the benzylic position, retaining the N-methylaminomethyl fragment |

This data is predicted based on the fragmentation patterns of structurally similar compounds like N-methylbenzylamine.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is particularly well-suited for the analysis of polar and non-volatile compounds like this compound. The compound is first separated by high-performance liquid chromatography (HPLC), and the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such analyses, as it is a soft ionization method that typically produces a protonated molecular ion [M+H]⁺ with minimal fragmentation.

In the tandem mass spectrometry (MS/MS) mode, the protonated molecular ion is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide further structural confirmation. This technique is highly specific and sensitive, making it ideal for impurity profiling.

Predicted LC-MS/MS Transitions for this compound:

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragmentation |

| 150.13 ([M+H]⁺) | 135.11 | Loss of methylamine (B109427) (CH₃NH₂) |

| 150.13 ([M+H]⁺) | 119.09 | Loss of N-methylmethanimine (CH₃N=CH₂) |

| 150.13 ([M+H]⁺) | 91.05 | Tropylium ion formation after cleavage of the side chain |

This data is predictive and based on the analysis of similar benzylamine (B48309) compounds.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule and its fragments. For this compound, HRMS can be used to confirm the molecular formula of the parent compound and any detected impurities.

For the protonated molecule of (4-Ethylbenzyl)methylamine (the free base), the theoretical exact mass can be calculated and compared to the experimentally determined mass.

Theoretical Exact Mass Calculation:

| Atom | Quantity | Exact Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 10 | 12.00000 | 120.00000 |

| Hydrogen (¹H) | 16 | 1.00783 | 16.12528 |

| Nitrogen (¹⁴N) | 1 | 14.00307 | 14.00307 |

| Total ([M+H]⁺) | 150.12835 |

An experimental HRMS measurement that corresponds closely to this theoretical value would provide strong evidence for the elemental composition of C₁₀H₁₆N⁺.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Configuration

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed structure of a molecule by providing information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the ethyl group, the aromatic ring, the benzylic methylene (B1212753) group, and the N-methyl group. The hydrochloride salt form may lead to broadening of the N-H proton signal, which is often exchanged with deuterium (B1214612) in deuterated solvents.

Predicted ¹H NMR Chemical Shifts for (4-Ethylbenzyl)methylamine (in CDCl₃):

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₂-CH₃ | 1.25 | Triplet | 3H |

| -CH₂-CH₃ | 2.65 | Quartet | 2H |

| Ar-H (ortho to ethyl) | 7.15 | Doublet | 2H |

| Ar-H (meta to ethyl) | 7.25 | Doublet | 2H |

| Ar-CH₂-N | 3.70 | Singlet | 2H |

| N-CH₃ | 2.45 | Singlet | 3H |

| N-H | Variable | Broad Singlet | 1H |

These chemical shifts are estimates based on data from structurally related compounds such as ethylbenzene (B125841) and N-methylbenzylamine and may vary depending on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the different carbon environments within a molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the carbon skeleton.

Predicted ¹³C NMR Chemical Shifts for (4-Ethylbenzyl)methylamine (in CDCl₃):

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -CH₂-C H₃ | 15.5 |

| -C H₂-CH₃ | 28.5 |

| Ar-C H₂-N | 54.0 |

| N-C H₃ | 36.0 |

| Ar-C (ortho to ethyl) | 128.0 |

| Ar-C (meta to ethyl) | 128.5 |

| Ar-C (ipso, attached to CH₂N) | 138.0 |

| Ar-C (para, attached to ethyl) | 142.0 |

These chemical shifts are estimates based on data from structurally related compounds and serve as a guide for spectral interpretation.

Advanced Two-Dimensional NMR Techniques

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a cornerstone for the unambiguous structural elucidation of organic molecules. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide detailed information about proton-proton and proton-carbon correlations within a molecule.

A thorough search for 2D NMR data for this compound yielded no specific experimental results. While the expected correlations can be theoretically predicted based on its known structure, no published spectra or datasets are available to be presented here. For instance, a COSY spectrum would be expected to show correlations between the ethyl group's methylene and methyl protons, as well as between the benzylic protons and the aromatic ring protons. An HSQC spectrum would link each proton to its directly attached carbon atom, and an HMBC spectrum would reveal longer-range correlations, for example, from the benzylic protons to the quaternary aromatic carbon. However, without experimental data, a detailed analysis and data table cannot be constructed.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Studies

Vibrational spectroscopy, including FT-IR, ATR-FTIR, and Raman techniques, is essential for identifying functional groups and providing a molecular "fingerprint."

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, resulting in a spectrum that reveals its characteristic vibrational modes. For this compound, key absorptions would be expected for the N-H stretching of the secondary ammonium (B1175870) salt, C-H stretching from the aromatic and aliphatic groups, and C=C stretching of the aromatic ring. Despite the predictability of these general features, a specific, experimentally obtained FT-IR spectrum with detailed peak assignments for this compound is not available in the scientific literature.

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is a sampling technique that simplifies the analysis of solid and liquid samples. As with conventional FT-IR, no specific ATR-FTIR spectra or associated data for this compound have been published.

Raman Spectroscopy for Complementary Vibrational Fingerprinting

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring breathing modes. However, a literature search confirms that no experimental Raman spectroscopic data has been reported for this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction Studies

This technique provides unambiguous information on bond lengths, bond angles, and crystal packing. The successful application of this method relies on the ability to grow a suitable single crystal of the compound. A search of crystallographic databases, such as the Cambridge Structural Database (CSD), reveals no deposited crystal structure for this compound. Consequently, crucial data including the crystal system, space group, unit cell dimensions, and atomic coordinates are not available.

Investigations into Polymorphism and Crystallization Engineering

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in the development of chemical and pharmaceutical compounds. nih.govrsc.org Each polymorph, while chemically identical, possesses a distinct crystal lattice arrangement, which can lead to significant differences in physicochemical properties such as melting point, solubility, stability, and bioavailability. For amine hydrochlorides, including this compound, the investigation into polymorphism is essential for ensuring the consistency and performance of the final product. soton.ac.ukgla.ac.uk

Crystallization engineering involves the rational control of the crystallization process to isolate a desired polymorphic form. researchgate.net The formation of different polymorphs of amine hydrochlorides can be influenced by a variety of factors, including the choice of solvent, rate of cooling or evaporation, temperature, and the presence of impurities. soton.ac.ukresearchgate.net Techniques such as solvent evaporation, slurry conversion using various solvents, and crystallization from melts are standard methods employed in polymorphic screening. soton.ac.ukresearchgate.net

While specific studies on the polymorphism of this compound are not extensively detailed in publicly available literature, general principles derived from analogous amine hydrochlorides can be applied. For instance, studies on pitolisant (B1243001) hydrochloride have revealed the existence of metastable forms when crystallized from a melt, which can revert to a more stable form over time. soton.ac.uk Similarly, thiamine (B1217682) hydrochloride is known to exist in different hydrated forms (hemihydrate and monohydrate) and an anhydrous stable form, with transformations between them influenced by humidity and temperature during processing steps like granulation and drying. researchgate.net

Computational predictions can complement experimental screening by identifying possible stable crystal structures, providing valuable insights into the polymorphic landscape of a compound. soton.ac.uk Characterization of these different solid forms relies on techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Infrared (IR) spectroscopy, which can distinguish between the unique crystal structures and thermal behaviors of each polymorph. researchgate.netgoogle.com

| Crystallization Method | Controlling Factors | Potential Outcome for Amine Hydrochlorides | Typical Characterization Techniques |

|---|---|---|---|

| Solution Crystallization (Evaporation/Cooling) | Solvent polarity, saturation level, cooling rate, temperature | Formation of stable polymorphs, solvates, or hydrates. soton.ac.ukresearchgate.net | XRPD, Single-Crystal X-ray Diffraction, DSC |

| Melt Crystallization (Quench Cooling) | Cooling rate, melt temperature | Formation of metastable or amorphous forms. soton.ac.uk | DSC, XRPD, Hot-Stage Microscopy |

| Slurry Conversion | Solvent, temperature, time | Conversion of a less stable form to a more stable form at a given temperature. researchgate.net | XRPD, HPLC (to monitor solution concentration) |

Chromatographic Separation Methodologies for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the analysis, purity assessment, and isolation of chemical compounds like this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. The choice of technique depends on the properties of the analyte, particularly its volatility, polarity, and the required scale of separation. Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC) are powerful and versatile methodologies widely employed for the analysis of amines and their salts.

Gas Chromatography (GC) for Volatile Amine Analysis

Gas Chromatography is a well-established technique for the analysis of volatile and thermally stable compounds. ccsknowledge.com However, the analysis of volatile amines, such as the free base form of (4-Ethylbenzyl)methylamine, presents significant challenges due to their high polarity and basicity. gcms.czrestek.comrestek.com These characteristics can cause strong interactions with active sites (e.g., surface silanols) in conventional GC columns, leading to poor chromatographic performance, characterized by broad and tailing peaks that are difficult to integrate accurately. gcms.czrestek.comlabrulez.com

To overcome these issues, several strategies are employed. A primary approach is the use of specialized capillary columns designed specifically for amine analysis. gcms.czrestek.com These columns often feature a base-deactivated surface and a stationary phase that is highly inert to prevent adsorptive interactions. labrulez.com For instance, columns like the Rtx-Volatile Amine are engineered to be robust, stable, and capable of withstanding harsh sample matrices that may include water or alcohol, providing improved peak shape and reproducibility. gcms.czrestek.comrestek.com

Another effective strategy is derivatization, where the amine is chemically modified to form a less polar and more volatile derivative. researchgate.net This process protects the active amino group, reducing its polarity and improving its chromatographic properties. researchgate.net Reagents can be used to form various derivatives such as acyl, carbamate, or silyl (B83357) derivatives. researchgate.net For example, benzylation of low molecular weight ethanolamines has been shown to yield derivatives with longer retention times and improved peak shapes, making them more amenable to GC-MS analysis. nih.govosti.gov

| Parameter | Typical Condition/Selection for Volatile Amine Analysis | Rationale |

|---|---|---|

| Column Type | Base-deactivated, bonded-phase capillary columns (e.g., Rtx-Volatile Amine, base-modified polyethylene (B3416737) glycol). gcms.czrestek.com | Minimizes peak tailing by reducing interactions between the basic amine and acidic sites on the column surface. restek.comlabrulez.com |

| Injector Temperature | 250 °C (typical). osti.gov | Ensures rapid and complete vaporization of the sample without thermal degradation. |

| Oven Program | Initial hold at a low temperature (e.g., 40-60 °C) followed by a ramp (e.g., 8-10 °C/min) to a final temperature (e.g., 300 °C). osti.gov | Separates compounds based on their boiling points and interactions with the stationary phase. |

| Carrier Gas | Helium or Hydrogen. osti.gov | Inert mobile phase to carry analytes through the column. |

| Detector | Flame Ionization Detector (FID), Nitrogen-Phosphorus Detector (NPD), Mass Spectrometer (MS). researchgate.net | FID is a universal detector for organic compounds; NPD offers high sensitivity for nitrogen-containing compounds; MS provides structural information for identification. |

| Derivatization | Acylation, silylation, or benzylation prior to injection. researchgate.netosti.gov | Increases volatility and thermal stability while reducing polarity, leading to improved peak shape and resolution. researchgate.net |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of non-volatile or thermally labile compounds, making it highly suitable for analyzing amine salts like this compound. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. nih.govorientjchem.org

In RP-HPLC, separation is achieved on a non-polar stationary phase (e.g., octadecylsilyl silica (B1680970) gel, C18) with a polar mobile phase. nih.govresearchgate.net For basic compounds such as amines, achieving symmetrical peak shapes can be challenging due to secondary interactions with residual acidic silanol (B1196071) groups on the silica support. To mitigate this, several approaches are used. End-capped columns, where residual silanols are deactivated, are often preferred. nih.govresearchgate.net Additionally, mobile phase modifiers are crucial. Small amounts of a basic competitor, like triethylamine (B128534) (TEA), are often added to the mobile phase to mask the silanol groups and improve peak symmetry. nih.govresearchgate.net The pH of the mobile phase is also controlled using buffers to ensure the analyte is in a consistent ionic state, which is essential for reproducible retention. chromforum.org

HPLC methods are rigorously validated according to ICH guidelines to ensure they are accurate, precise, specific, and robust for their intended purpose, such as quantifying impurities in a drug substance. nih.govorientjchem.org The specificity of the method ensures that the peak corresponding to the main compound is well-resolved from any potential impurities or degradation products. orientjchem.org

| Parameter | Typical Condition/Selection for Amine Hydrochloride Analysis | Rationale |

|---|---|---|

| Column | Reversed-phase C18 or C8, often end-capped (e.g., Gemini-C18, 150 mm x 4.6 mm, 3 µm). nih.gov | Provides hydrophobic retention mechanism suitable for a wide range of organic molecules. End-capping minimizes peak tailing for basic analytes. |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate, acetate) and an organic solvent (e.g., acetonitrile, methanol). nih.govresearchgate.net | The ratio of organic to aqueous phase controls the retention time. Buffering maintains a constant pH. |

| Mobile Phase Additive | Triethylamine (TEA) (~0.1%), Trifluoroacetic acid (TFA) (~0.1%). nih.govhelixchrom.com | TEA is a silanol-masking agent that improves peak shape for bases. TFA is an ion-pairing agent that can also improve retention and peak shape. |

| Flow Rate | 1.0 mL/min (typical for a 4.6 mm ID column). nih.gov | Provides a balance between analysis time and separation efficiency. |

| Detection | UV-Vis Detector (e.g., at 215 nm or 254 nm). nih.gov | Monitors analytes that contain a chromophore, such as the aromatic ring in this compound. |

| Column Temperature | Ambient or controlled (e.g., 30-40 °C). researchgate.net | Maintaining a constant temperature ensures reproducible retention times. |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful separation technique that bridges the gap between gas and liquid chromatography. chromatographyonline.com It is recognized as a "green" technology because it primarily uses compressed carbon dioxide (CO₂) as the mobile phase, significantly reducing the consumption of organic solvents. americanpharmaceuticalreview.com SFC is particularly advantageous for the analysis and purification of chiral and achiral amines due to its high efficiency, speed, and unique selectivity. americanpharmaceuticalreview.comwiley.comresearchgate.net

In SFC, the mobile phase consists of supercritical CO₂ mixed with a small amount of an organic solvent, known as a modifier (typically methanol (B129727) or ethanol), which increases the mobile phase's solvating power. chromatographyonline.com For the analysis of basic compounds like amines, achieving good peak shape is critical and often requires the addition of additives to the modifier. chromatographyonline.com Basic additives, such as ammonium hydroxide (B78521) or isopropylamine, are commonly used to prevent undesirable interactions with the stationary phase. acs.orgresearchgate.net

A wide range of stationary phases can be used in SFC, from traditional silica and C18 phases to more specialized phases for challenging separations. americanpharmaceuticalreview.com For chiral separations of amines, polysaccharide-based and crown ether-derived chiral stationary phases have shown excellent performance. wiley.comchromatographyonline.com The high diffusivity and low viscosity of the supercritical fluid mobile phase allow for the use of high flow rates without generating excessive backpressure, resulting in very fast separations, often under 10 minutes. chromatographyonline.comchromatographyonline.com

| Parameter | Typical Condition/Selection for Amine Analysis | Rationale |

|---|---|---|

| Mobile Phase | Supercritical CO₂ with a polar organic modifier (e.g., 5-50% methanol). acs.org | CO₂ is the primary, non-polar mobile phase. The modifier is used to increase solvent strength and control retention. |

| Stationary Phase | Cyano (CN), aminopropyl, or specialized chiral stationary phases (CSPs) like Chiralpak. chromatographyonline.comacs.org | Retention in SFC is based on polar interactions; CN phases are common for achiral separations. CSPs are used for enantiomeric resolution. americanpharmaceuticalreview.comwiley.com |

| Modifier Additive | Basic additives like ammonium hydroxide (~0.2%) or dimethylethylamine (~1%). chromatographyonline.comacs.org | Essential for obtaining symmetrical peaks for basic analytes by deactivating the stationary phase. chromatographyonline.com |

| Back Pressure | 100-150 bar. acs.org | Maintains the CO₂ in its supercritical or subcritical state, ensuring consistent mobile phase properties. |

| Column Temperature | 40 °C (typical). chromatographyonline.com | Influences fluid density and analyte solubility, affecting retention and selectivity. |

| Detection | UV-Vis Detector, Mass Spectrometer (MS). acs.org | UV is a standard detector. SFC is highly compatible with MS, facilitating analyte identification. |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used in chemistry and materials science to predict molecular geometries, vibrational frequencies, and various other properties.

Geometry Optimization and Energetic Landscapes

No specific studies on the geometry optimization or energetic landscapes of (4-Ethylbenzyl)methylamine hydrochloride using DFT methods were found in the scientific literature. A theoretical study would typically involve:

Optimization: Calculating the lowest energy conformation of the molecule, predicting bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the precise three-dimensional arrangement of the ethyl group, the benzyl (B1604629) ring, and the methylamine (B109427) hydrochloride moiety.

Energetic Landscapes: Mapping the potential energy surface by rotating specific bonds (e.g., the C-C bond of the ethyl group or the C-N bond of the benzylamine) to identify different conformers, rotational barriers, and the global energy minimum structure.

Prediction of Vibrational Frequencies and Spectroscopic Correlations

There are no published DFT calculations predicting the vibrational frequencies for this compound. Such a study would provide:

Theoretical Spectra: A calculated infrared (IR) and Raman spectrum. These theoretical spectra are crucial for interpreting experimental spectroscopic data.

Mode Assignment: Each calculated vibrational frequency would be assigned to a specific molecular motion, such as C-H stretching, N-H bending, or phenyl ring vibrations. This allows for a detailed correlation between the molecule's structure and its spectroscopic signature.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. No MD simulation studies specifically targeting this compound are available. If such research existed, it would likely explore:

Conformational Analysis: Simulating the molecule's dynamic behavior in different environments (e.g., in a vacuum or in a solvent like water) to understand its flexibility and the range of shapes it can adopt. This would be particularly insightful for the ethyl and methylamine side chains.

Intermolecular Interactions: Modeling how a this compound molecule interacts with itself or with solvent molecules. This would involve analyzing hydrogen bonding patterns (especially involving the amine proton and the chloride ion) and other non-covalent interactions that govern its behavior in a condensed phase.

Theoretical Investigations of Reaction Mechanisms and Transition States

Investigations into the reaction mechanisms involving this compound have not been reported in the literature. Theoretical studies in this area would focus on understanding how the molecule participates in chemical reactions.

Intrinsic Reaction Coordinate (IRC) Calculations

No Intrinsic Reaction Coordinate (IRC) calculations for reactions involving this compound were found. An IRC calculation is used to map a reaction pathway and confirm that a calculated transition state correctly connects the reactants and products. For a hypothetical reaction, such as the N-dealkylation of the molecule, an IRC analysis would trace the minimum energy path from the transition state to the starting material and the final product.

Determination of Activation Energies and Thermodynamic Parameters

As no reaction mechanisms have been computationally studied, there is no data on activation energies or thermodynamic parameters for reactions involving this compound. A theoretical investigation would typically calculate:

Activation Energy (Ea): The energy barrier that must be overcome for a reaction to occur. This is determined by calculating the energy difference between the reactants and the transition state.

Thermodynamic Parameters: Changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for a proposed reaction. These values would predict the spontaneity and energetic favorability of the chemical transformation.

Quantum Chemical Modeling of Molecular Interactions

Quantum chemical modeling allows for a detailed examination of the electronic landscape of a molecule. Through sophisticated calculations, it is possible to determine the distribution of electrons, predict sites of reactivity, and understand the nature of chemical bonds. For (4-Ethylbenzyl)methylamine, such models can reveal how the ethyl and methyl substituents on the benzylamine (B48309) core influence its electronic behavior.

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a calculated wavefunction into a more intuitive, localized form that aligns with classical Lewis structures of bonds and lone pairs. researchgate.net This analysis provides a quantitative picture of bonding, including hybridization, charge distribution, and the stabilizing effects of electron delocalization. nih.gov

In the context of (4-Ethylbenzyl)methylamine, NBO analysis can elucidate key intramolecular interactions. A primary focus is the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. These donor-acceptor interactions, also known as hyperconjugation, are crucial for molecular stability. The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.gov

Table 1: Illustrative Second-Order Perturbation Analysis of Donor-Acceptor Interactions for a Benzylamine Analog

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| n(N) | σ*(Caryl-Cbenzyl) | ~ 5-10 | Lone Pair → Antibond |

| π(C=C)ring | π*(C=C)ring | ~ 15-25 | Pi Bond → Pi Antibond |

| σ(C-H)methyl | σ*(N-Cbenzyl) | ~ 1-3 | Sigma Bond → Sigma Antibond |

| σ(C-H)ethyl | σ*(Caryl-Cethyl) | ~ 2-5 | Sigma Bond → Sigma Antibond |

Note: These values are representative and intended for illustrative purposes to show the types and relative magnitudes of interactions expected in (4-Ethylbenzyl)methylamine.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. iucr.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity, kinetic stability, and optical properties. nih.govresearchgate.net A smaller gap generally implies higher reactivity and greater polarizability. nih.gov

For (4-Ethylbenzyl)methylamine, the HOMO is expected to be localized primarily on the aromatic ring and the nitrogen atom, reflecting the regions of highest electron density. The LUMO, conversely, is likely distributed over the antibonding orbitals of the aromatic system. The presence of the electron-donating ethyl group at the para position of the benzene (B151609) ring would be expected to raise the energy of the HOMO, thereby potentially decreasing the HOMO-LUMO gap and increasing the molecule's reactivity compared to unsubstituted benzylamine.

Quantum chemical calculations on structurally related compounds, such as benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, have determined HOMO-LUMO energy gaps which provide a basis for understanding the electronic characteristics of similar structures. nih.govnih.gov For this related compound, the calculated HOMO energy is -0.26751 eV and the LUMO energy is -0.18094 eV, resulting in an energy gap of 0.08657 eV. nih.gov This small energy gap suggests a high degree of chemical reactivity and intramolecular charge transfer. nih.gov

The table below illustrates the kind of data that would be generated from an FMO analysis of (4-Ethylbenzyl)methylamine, including key global reactivity descriptors derived from the HOMO and LUMO energies.

Table 2: Illustrative Frontier Molecular Orbital Parameters and Global Reactivity Descriptors for a Benzylamine Analog

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | ~ -6.0 to -7.0 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | ~ -0.5 to -1.5 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | ~ 4.5 to 6.5 | ΔE = ELUMO - EHOMO; indicates chemical reactivity |

| Ionization Potential (I) | ~ 6.0 to 7.0 | I ≈ -EHOMO; energy required to remove an electron |

| Electron Affinity (A) | ~ 0.5 to 1.5 | A ≈ -ELUMO; energy released when an electron is added |

| Chemical Hardness (η) | ~ 2.25 to 3.25 | η = (I - A) / 2; resistance to change in electron distribution |

| Chemical Softness (S) | ~ 0.15 to 0.22 | S = 1 / (2η); measure of the capacity to receive electrons |

| Electronegativity (χ) | ~ 3.25 to 4.25 | χ = (I + A) / 2; ability to attract electrons |

| Electrophilicity Index (ω) | ~ 2.0 to 3.5 | ω = χ2 / (2η); a measure of electrophilic power |

Note: These values are estimates based on typical DFT calculations for similar aromatic amines and serve to illustrate the expected electronic properties.

The distribution of the HOMO and LUMO across the molecular structure is also a key aspect of FMO analysis. For (4-Ethylbenzyl)methylamine, the HOMO would likely show significant contributions from the p-orbitals of the aromatic carbon atoms and the nitrogen lone pair, while the LUMO would be predominantly composed of the π* antibonding orbitals of the benzene ring. This distribution highlights the likely sites for electrophilic and nucleophilic attack, respectively.

Chemical Reactivity and Derivatization Studies of the 4 Ethylbenzyl Methylamine Scaffold

Acid-Base Properties and Protonation Equilibria of Alkylamine Hydrochlorides

(4-Ethylbenzyl)methylamine hydrochloride is the salt formed from the reaction of the basic (4-Ethylbenzyl)methylamine with hydrochloric acid. Like other amine hydrochlorides, it is an ionic compound and typically exists as a crystalline solid with increased water solubility compared to its free base form. libretexts.org

In aqueous solution, an equilibrium is established where the ammonium (B1175870) cation can donate a proton to water, regenerating the free amine and forming a hydronium ion. This equilibrium defines the acidity of the ammonium ion and, conversely, the basicity of the free amine. pressbooks.pub

R₂NH₂⁺ + H₂O ⇌ R₂NH + H₃O⁺

The position of this equilibrium is quantified by the acid dissociation constant (Ka) of the ammonium ion, or more commonly, its pKa value. The pKa is a measure of the amine's basicity; a higher pKa for the conjugate acid corresponds to a stronger base. byjus.comfastercapital.com For secondary amines, the basicity is influenced by a combination of inductive effects from the alkyl groups, which increase electron density on the nitrogen, and solvation effects. tubitak.gov.trlumenlearning.com Generally, secondary amines are stronger bases than primary amines. tubitak.gov.tr For instance, the predicted pKa of the closely related N-methylbenzylamine is approximately 9.6-9.7, indicating it is a moderately strong base. guidechem.comfoodb.cawikidata.org This suggests that (4-Ethylbenzyl)methylamine would exhibit similar basicity. At a pH below its pKa, the protonated ammonium form will predominate in solution. pressbooks.pub

Nucleophilic Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atom of (4-Ethylbenzyl)methylamine makes it a potent nucleophile. byjus.comacs.org This nucleophilicity is the basis for a multitude of reactions that allow for the construction of more complex molecules. The reactivity is generally enhanced by the presence of two alkyl substituents (a methyl and a 4-ethylbenzyl group), which are electron-donating and increase the electron density on the nitrogen. researchgate.net

Reactions with Electrophiles for Functional Group Elaboration

As a strong nucleophile, the amine readily attacks a wide variety of electrophilic centers. msu.edubritannica.com This reactivity is fundamental to its use as a building block in organic synthesis, enabling the introduction of diverse functional groups onto the nitrogen atom.

Acylation, Sulfonylation, and Alkylation Reactions

Acylation: (4-Ethylbenzyl)methylamine reacts readily with acylating agents like acid chlorides and acid anhydrides to form corresponding amides. This reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). britannica.com This is a robust and widely used transformation for creating stable amide bonds.

Sulfonylation: In a similar fashion, the amine can react with sulfonyl chlorides (e.g., benzenesulfonyl chloride or p-toluenesulfonyl chloride) to yield sulfonamides. msu.eduexpertsmind.comlibretexts.org This reaction, often carried out in the presence of a base to neutralize the HCl byproduct, is a common method for synthesizing sulfonamides, which are significant functional groups in medicinal chemistry. rsc.orgresearchgate.netresearchgate.netprinceton.edu The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom. researchgate.net

Alkylation: The amine can be further alkylated by reaction with alkyl halides. libretexts.orglibretexts.orgresearchgate.net The nitrogen atom attacks the electrophilic carbon of the alkyl halide in an SN2 reaction. libretexts.orgmasterorganicchemistry.com However, a significant challenge in the alkylation of secondary amines is the potential for overalkylation. masterorganicchemistry.comnih.gov The product, a tertiary amine, is often more nucleophilic than the starting secondary amine, leading to a subsequent reaction that forms a quaternary ammonium salt. masterorganicchemistry.com Careful control of reaction conditions or the use of specific methodologies is often required to achieve selective mono-alkylation. researchgate.netnih.govnih.gov

Condensation Reactions with Aldehydes and Ketones

Secondary amines like (4-Ethylbenzyl)methylamine react with aldehydes and ketones to form enamines. chemistrysteps.commasterorganicchemistry.comyoutube.comyoutube.compressbooks.pub This condensation reaction is typically catalyzed by a mild acid. masterorganicchemistry.comwikipedia.org

The mechanism begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a zwitterionic intermediate which then undergoes proton transfer to yield a carbinolamine. youtube.com Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). masterorganicchemistry.com The subsequent elimination of water forms a resonance-stabilized iminium ion. youtube.com Since the nitrogen atom in a secondary amine does not have a proton to lose to form a neutral imine, a proton is instead removed from an adjacent carbon (the α-carbon), resulting in the formation of a carbon-carbon double bond and yielding the final enamine product. chemistrysteps.comyoutube.comyoutube.com The entire process is reversible and can be driven to completion by removing the water that is formed. chemistrysteps.commasterorganicchemistry.com

Modifications of the Ethylbenzyl Moiety for Structural Diversification

The aromatic ring of the (4-ethylbenzyl) group provides another site for chemical modification, allowing for further structural diversification of the molecule.

Functionalization of the Phenyl Ring via Aromatic Substitution (post-synthesis derivatization)

The ethyl group attached to the phenyl ring is an activating, ortho-, para-directing group for electrophilic aromatic substitution (SEAr) reactions. wikipedia.org This is due to its electron-donating nature through hyperconjugation and weak inductive effects, which stabilizes the cationic intermediate (arenium ion or σ-complex) formed during the reaction. wikipedia.orgquora.comlibretexts.org Consequently, incoming electrophiles will preferentially add to the positions ortho or para to the ethyl group. Since the para position is already occupied by the benzyl-methylamine substituent, electrophilic substitution will be directed to the two equivalent ortho positions.

Common electrophilic aromatic substitution reactions that could be applied include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂).

Halogenation: Using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) to introduce a halogen atom.

Sulfonation: Using fuming sulfuric acid (H₂SO₄/SO₃) to introduce a sulfonic acid group (-SO₃H). wikipedia.orgpearson.com

Friedel-Crafts Acylation/Alkylation: Using an acyl chloride or alkyl halide with a Lewis acid catalyst to introduce an acyl or alkyl group. wikipedia.orgyoutube.com

These post-synthesis modifications allow for the introduction of a wide array of functional groups onto the aromatic ring, significantly expanding the chemical diversity of derivatives that can be generated from the (4-Ethylbenzyl)methylamine scaffold.

Transformations of the Ethyl Side Chain

The (4-Ethylbenzyl)methylamine scaffold possesses an ethyl group attached to the phenyl ring, which presents a key site for chemical modification. The reactivity of this side chain is largely governed by the benzylic position—the carbon atom directly attached to the aromatic ring—which is activated due to its proximity to the π-system of the ring. Transformations at this site allow for the introduction of various functional groups, leading to a diverse array of derivatives. Key reactions include oxidation and halogenation.

Oxidation: The ethyl side chain can undergo oxidation under different conditions to yield distinct products. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or hot chromic acid, can cleave the entire ethyl group, provided a benzylic hydrogen is present. themasterchemistry.comlumenlearning.com This vigorous oxidation results in the formation of a carboxylic acid at the position of the alkyl group, converting the scaffold to a derivative of 4-(methylaminomethyl)benzoic acid. themasterchemistry.comyoutube.com Milder and more selective oxidation conditions can target the benzylic carbon to produce ketones. For instance, the liquid-phase direct oxidation of ethylbenzene (B125841) derivatives using oxidants like tert-butyl hydroperoxide (TBHP), often catalyzed by metal oxides, can yield the corresponding acetophenone (B1666503) derivative. mdpi.com This would transform the (4-Ethylbenzyl)methylamine scaffold into (4-(1-oxoethyl)benzyl)methylamine.

Halogenation: The benzylic position of the ethyl group is particularly susceptible to free-radical halogenation. orgoreview.com This reaction proceeds via the abstraction of a benzylic hydrogen atom, which is the weakest C-H bond in the side chain, to form a resonance-stabilized benzylic radical. lumenlearning.comorgoreview.com Consequently, reacting (4-Ethylbenzyl)methylamine with halogens like chlorine (Cl₂) or bromine (Br₂) in the presence of UV light or a radical initiator leads to substitution predominantly at the alpha-carbon of the ethyl chain. youtube.comyoutube.com

Bromination is generally more selective than chlorination. themasterchemistry.com The bromine radical is less reactive and preferentially abstracts the most stable hydrogen, leading almost exclusively to substitution at the benzylic position. themasterchemistry.com N-Bromosuccinimide (NBS) is a commonly used reagent for benzylic bromination as it provides a low, steady concentration of bromine radicals, minimizing side reactions. lumenlearning.comorgoreview.com Chlorination, involving a more reactive chlorine radical, can result in a mixture of products, with some substitution occurring at the terminal carbon (beta-position) of the ethyl chain, although the benzylic-substituted product remains major. themasterchemistry.comyoutube.com These halogenated derivatives serve as versatile intermediates for further synthesis, as the halogen can be displaced in nucleophilic substitution reactions. orgoreview.com

| Reaction Type | Reagents & Conditions | Primary Product Scaffold | Notes |

|---|---|---|---|

| Strong Oxidation | KMnO₄, H₂O, heat; then H₃O⁺ | 4-(methylaminomethyl)benzoic acid | Cleaves the C-C bond of the ethyl group. themasterchemistry.comlumenlearning.com |

| Selective Oxidation | TBHP, Metal Oxide Catalyst (e.g., CoOₓ), heat | (4-(1-oxoethyl)benzyl)methylamine | Oxidizes the benzylic CH₂ to a carbonyl group. mdpi.com |

| Benzylic Bromination | N-Bromosuccinimide (NBS), Peroxide or Light | (4-(1-bromoethyl)benzyl)methylamine | Highly selective for the benzylic position. themasterchemistry.comorgoreview.com |

| Benzylic Chlorination | Cl₂, UV Light | (4-(1-chloroethyl)benzyl)methylamine | Less selective than bromination; may produce minor isomers. themasterchemistry.comyoutube.com |

Stereochemical Considerations and Enantiomeric Synthesis of Chiral Derivatives

The parent molecule, (4-Ethylbenzyl)methylamine, is achiral. However, chirality can be introduced through chemical modifications, primarily by creating a stereogenic center. The most common locations for introducing a chiral center are the benzylic carbon of the ethyl group (α-carbon) or the methylene (B1212753) carbon between the phenyl ring and the nitrogen atom.

A stereocenter at the α-carbon of the ethyl group creates a chiral derivative, namely (R)- or (S)-(4-(1-aminoethyl)benzyl)methylamine, if the methylamino group were shifted, or more relevantly, (R)- or (S)-(4-(1-substituted-ethyl)benzyl)methylamine from the transformations described previously. For example, the halogenation of the ethyl side chain generates a chiral center, resulting in a racemic mixture of (R)- and (S)-(4-(1-haloethyl)benzyl)methylamine. youtube.com

The nitrogen atom in the methylamine (B109427) group is also a potential stereocenter due to its pyramidal geometry. However, in most amines, this pyramid undergoes rapid inversion at room temperature, meaning that the two enantiomeric forms interconvert too quickly to be isolated. libretexts.org Therefore, the nitrogen atom does not represent a stable chiral center under normal conditions.

The enantioselective synthesis of chiral benzylamine (B48309) derivatives is a significant area of research, particularly for pharmaceutical applications. bris.ac.ukbris.ac.uk Several strategies can be employed to obtain enantiomerically pure or enriched derivatives of the (4-Ethylbenzyl)methylamine scaffold.

Asymmetric Synthesis: This approach involves creating the chiral center in a stereocontrolled manner.

Catalytic Asymmetric Reduction: An imine precursor, derived from the corresponding ketone (acetophenone derivative), can be asymmetrically hydrogenated or reduced using a chiral catalyst or reagent to produce one enantiomer of the amine in excess. bris.ac.uk

Enantioselective Arylation: A practical, transition-metal-free method for the enantioselective synthesis of α,α-diarylmethylamines involves the asymmetric α-arylation of benzylamines. bris.ac.ukbris.ac.uk This involves enantioselective lithiation using a chiral lithium amide base to generate a benzyllithium (B8763671) species that undergoes stereospecific intramolecular substitution. bris.ac.ukbris.ac.uk This strategy could be adapted to create chiral centers at the benzylic methylene carbon.

Resolution of Racemates: This classic method involves separating a racemic mixture into its constituent enantiomers.

Diastereomeric Salt Formation: The racemic amine can be reacted with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid), to form a pair of diastereomeric salts. These diastereomers have different physical properties (like solubility) and can be separated by methods such as fractional crystallization. After separation, the pure enantiomer of the amine is recovered by removing the resolving agent.

Enzymatic Resolution: Enzymes, particularly lipases, can be used to selectively acylate one enantiomer of a racemic amine or hydrolyze one enantiomer of a racemic amide derivative. nih.gov This kinetic resolution process leaves one enantiomer unreacted and in high enantiomeric purity. researchgate.net

| Method | Principle | Example Application | Key Features |

|---|---|---|---|

| Asymmetric Synthesis | Direct creation of a stereocenter with a preference for one enantiomer. | Asymmetric hydrogenation of a precursor imine using a chiral catalyst. bris.ac.uk | Potentially more efficient; avoids loss of 50% of material. |

| Diastereomeric Resolution | Separation of enantiomers via formation of separable diastereomeric salts. | Reaction of the racemic amine with a chiral acid like tartaric acid. | Classic, widely applicable method; requires a suitable resolving agent. |

| Enzymatic Resolution | Use of an enzyme to selectively react with one enantiomer. | Lipase-catalyzed kinetic resolution of a racemic amine or its derivative. nih.govresearchgate.net | High enantioselectivity under mild conditions; maximum theoretical yield is 50%. |

Role As a Chemical Intermediate in Advanced Organic Synthesis

Precursor for the Synthesis of Complex Amine-Containing Molecular Structures

(4-Ethylbenzyl)methylamine hydrochloride is a precursor for generating N-methyl-4-ethylbenzylamine, its free base form. nih.gov This secondary amine is a valuable nucleophile for synthesizing more elaborate amine-containing molecules. Secondary amines are widely used as starting materials for creating 1,1-disubstituted hydrazines and asymmetric amine imides. orgsyn.org The reactivity of the N-H bond allows for its participation in numerous reactions to build molecular complexity.

Common transformations involving secondary amines like the one derived from this compound include:

N-Alkylation and N-Arylation: Reaction with alkyl or aryl halides to form tertiary amines.

Acylation: Reaction with acyl chlorides or anhydrides to produce amides.

Reductive Amination: Condensation with aldehydes or ketones followed by reduction to yield tertiary amines.

Mannich Reaction: Condensation with an aldehyde and another compound containing an active hydrogen to form "Mannich bases."

These reactions are fundamental in organic synthesis for introducing the nitrogen-containing functional group, which is a key pharmacophore in many biologically active compounds. The 4-ethylbenzyl substituent provides a specific structural motif that can be carried through these synthetic steps into the final complex molecule.

Building Block in Multi-Step Synthetic Sequences for Target Molecules

In the context of multi-step synthesis, a building block is a molecule that is incorporated into the structure of a larger, target molecule. This compound fits this description, as it provides a ready-made fragment combining an aromatic ring and a secondary amine. Chemical suppliers categorize it as a building block for use in research and development. hit2lead.comenamine.net

The use of pre-functionalized building blocks like this compound can significantly streamline a synthetic route by reducing the number of steps required to assemble the target molecule. For instance, in the synthesis of pharmaceuticals like antihistamines, multi-step sequences often involve the coupling of an amine-containing fragment with another molecular scaffold. tue.nl A continuous four-step process has been developed to generate antihistamines from bulk alcohols, demonstrating the sequential nature of such syntheses where amine intermediates are crucial. tue.nl this compound can serve as the amine component in similar multi-step sequences, where its specific substitution pattern is desired in the final target.

Integration into Medicinal Chemistry Scaffolds and Chemical Biology Libraries

The structural features of this compound make it a useful building block for medicinal chemistry and chemical biology. whiterose.ac.uk Medicinal chemists often seek to create libraries of related compounds to explore structure-activity relationships (SAR) and identify new drug candidates. nih.gov The availability of diverse building blocks is essential for this process. enamine.net This compound, with its distinct substitution pattern, can be integrated into various molecular scaffolds to generate novel chemical entities for biological screening. sigmaaldrich.comhit2lead.com

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are a cornerstone of medicinal chemistry due to their prevalence in natural products and pharmaceuticals. researchgate.netimpactfactor.org The synthesis of these ring systems often involves the incorporation of nitrogen atoms, and secondary amines are key reactants in many cyclization strategies. clockss.orgresearchgate.net

The secondary amine of this compound can act as a nucleophile in reactions designed to form nitrogen-containing heterocycles. For example, it could potentially be used in reactions such as: